2,6-Dihydroxyheptanedinitrile
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Overview
Description
2,6-Dihydroxyheptanedinitrile is an organic compound with the molecular formula C7H8N2O2 It is characterized by the presence of two hydroxyl groups and two nitrile groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dihydroxyheptanedinitrile can be synthesized through several methods. One common approach involves the reaction of heptanedinitrile with hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of hydroxyl groups at the 2 and 6 positions of the heptane chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxyheptanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers, esters.
Scientific Research Applications
2,6-Dihydroxyheptanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and hydroxyl groups.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxyheptanedinitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect biochemical pathways and cellular processes, making this compound a valuable compound in research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxypyridine: Similar in structure but contains a pyridine ring instead of a heptane backbone.
2,6-Dihydroxybenzonitrile: Contains a benzene ring with hydroxyl and nitrile groups at the 2 and 6 positions.
Uniqueness
2,6-Dihydroxyheptanedinitrile is unique due to its heptane backbone, which provides different steric and electronic properties compared to aromatic compounds like 2,6-Dihydroxypyridine and 2,6-Dihydroxybenzonitrile. This uniqueness makes it suitable for specific applications where the flexibility and reactivity of a heptane backbone are advantageous.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,6-dihydroxyheptanedinitrile |
InChI |
InChI=1S/C7H10N2O2/c8-4-6(10)2-1-3-7(11)5-9/h6-7,10-11H,1-3H2 |
InChI Key |
BMBYSWXHCFQJEW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C#N)O)CC(C#N)O |
Origin of Product |
United States |
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